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Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457

Technical Support Center: CC-115 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) regarding the off-target effects of CC-115 hydrochloride. This resource is intended for
researchers, scientists, and drug development professionals to address specific issues that
may be encountered during experiments.

Frequently Asked Questions (FAQSs)
Q1: What are the primary targets of CC-1157?
CC-115 is a dual inhibitor of mammalian target of rapamycin (nTOR) kinase and DNA-

dependent protein kinase (DNA-PK).[1][2][3][4][5] It blocks both MTORC1 and mTORC2
signaling pathways.[3][4][5]

Q2: What are the known off-target effects of CC-115?

While CC-115 is selective for mTOR and DNA-PK, some off-target activity has been observed.
Notably, it has been shown to have inhibitory effects on PI3K-alpha, cFMS, and PDE3 at higher
concentrations.[1][3] It shows significantly less activity against other PIKK family members like
ATM and ATR.[1][3]

Q3: Can CC-115 indirectly affect other pathways?

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1139457?utm_src=pdf-interest
https://www.benchchem.com/product/b1139457?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.selleckchem.com/products/cc-115.html
https://www.medchemexpress.com/CC-115.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/dna-pk-tor-kinase-inhibitor-cc-115
https://www.cancer-research-network.com/2024/06/06/cc-115-is-a-dual-dna-pk-and-mtor-kinase-inhibitor-for-various-cancers-research/
https://www.medchemexpress.com/CC-115.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/dna-pk-tor-kinase-inhibitor-cc-115
https://www.cancer-research-network.com/2024/06/06/cc-115-is-a-dual-dna-pk-and-mtor-kinase-inhibitor-for-various-cancers-research/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.medchemexpress.com/CC-115.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.medchemexpress.com/CC-115.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Yes. By inhibiting its primary targets, CC-115 can indirectly influence other signaling pathways.
For example, inhibition of DNA-PK by CC-115 can lead to a reduction in the phosphorylation of
ATM (ataxia-telangiectasia mutated kinase) and its substrates, thereby affecting homologous
recombination (HR).[1][6]

Q4: How does CC-115's effect on DNA-PK impact DNA repair?

CC-115 inhibits the autophosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the
S2056 site. This leads to a blockade of the DNA-PK-mediated non-homologous end joining
(NHEJ) pathway, a key process for repairing double-stranded DNA breaks.[1][6]
Mechanistically, CC-115 prevents the dissociation of DNA-PKcs, XRCC4, and DNA ligase IV
from DNA ends.[1][6]

Troubleshooting Guide

Issue 1: Unexpected inhibition of the PI3K/Akt pathway.

o Possible Cause: Although CC-115 is significantly more selective for mTOR and DNA-PK, at
higher concentrations it can inhibit PI3K-alpha.[1][3] This could lead to the observed
downstream effects on the PI3K/Akt pathway.

e Troubleshooting Steps:

o Confirm On-Target Effect: First, verify the inhibition of your intended targets (nTOR and
DNA-PK) using appropriate biomarkers such as pS6 S235/236 for mTORCL1, pAKT S473
for mTORC2, and pDNA-PKcs S2056 for DNA-PK.[1]

o Titrate CC-115 Concentration: Perform a dose-response experiment to determine if the
unexpected effects are concentration-dependent. Lowering the concentration of CC-115
may help to mitigate the off-target inhibition of PI3K-alpha while still achieving the desired
on-target effects.

o Use a More Selective Inhibitor: If the off-target effects on the PI3K pathway are
confounding your results, consider using a more selective mTOR or DNA-PK inhibitor as a
control to delineate the specific contributions of each target inhibition.

Issue 2: Reduced homologous recombination (HR) activity observed.
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e Possible Cause: CC-115 can indirectly reduce the phosphorylation of ATM and its
substrates, which are key components of the HR pathway.[1][6] This is a downstream
consequence of DNA-PK inhibition.

o Troubleshooting Steps:

o Measure ATM Phosphorylation: Directly assess the phosphorylation status of ATM at
S1981 and its downstream substrates to confirm if the HR reduction is correlated with
decreased ATM activity.[1]

o Cell Line Characterization: Be aware that ATM-deficient cancer cells show a strong
addiction to DNA-PK.[1] The effects of CC-115 on DNA repair pathways can be more
pronounced in such genetic backgrounds.

o Experimental Controls: Utilize cell lines with known ATM status (proficient vs. deficient) to
understand the context-dependent effects of CC-115 on HR.

Issue 3: Discrepancies in cellular viability or apoptosis assays.

o Possible Cause: CC-115's induction of apoptosis can vary significantly across different cell
lines.[1] While it primarily causes cell cycle arrest in some solid tumor lines, it can induce
strong apoptosis in others, including both hematological and solid tumor cell lines.[1]

e Troubleshooting Steps:

o Comprehensive Cell Health Assessment: Employ multiple assays to assess cell viability,
such as measuring apoptosis (e.g., caspase activity, Annexin V staining) and cell
proliferation (e.g., colony formation assays).

o Cell Line-Specific Baselining: Establish a baseline response to CC-115 for each new cell
line being tested to understand its specific sensitivity and apoptotic response.

o Consider Synthetic Lethality: In ATM-deficient cells, the inhibition of DNA-PK by CC-115
can be synthetically lethal, leading to more potent effects on cell viability.[1]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of CC-115
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Target IC50 (nM) Source
DNA-PK 13 [2](3]
mTOR 21 [1](2][3]
PI3K-alpha 850 [11[3]
cFMS 2000 [3]
PDE3 630 [3]

ATM >30,000 [1][3]
ATR >30,000 (50% inhibition at 30 e

HM)

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A general protocol to determine the IC50 values for kinase inhibition, as would be used to
generate the data in Table 1, is as follows:

e Reagents and Materials:

[¢]

Purified recombinant kinase (e.g., mTOR, DNA-PK, PI3K-alpha)

[e]

Specific substrate for the kinase

o

ATP (radiolabeled or for use with a detection antibody)

[¢]

CC-115 hydrochloride stock solution (in DMSO)

[¢]

Kinase assay buffer

[e]

96-well plates

o

Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

e Procedure:
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1. Prepare a serial dilution of CC-115 in DMSO and then dilute further in the kinase assay
buffer.

2. Add the diluted CC-115 or DMSO (vehicle control) to the wells of a 96-well plate.
3. Add the purified kinase and its specific substrate to the wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at the optimal temperature and time for the specific kinase.

6. Stop the reaction.

7. Quantify the amount of phosphorylated substrate. This can be done using various
methods, such as filter-binding assays with radiolabeled ATP, ELISA with phosphospecific
antibodies, or luminescence-based assays.

8. Plot the percentage of kinase activity against the logarithm of the CC-115 concentration.

9. Calculate the IC50 value using a non-linear regression analysis.

Visualizations
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Caption: Signaling pathways inhibited by CC-115.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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